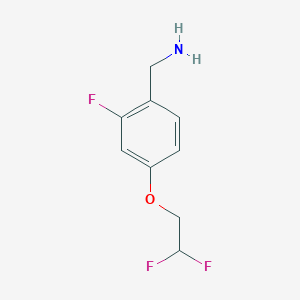

4-(2,2-Difluoroethoxy)-2-fluorobenzylamine

Description

BenchChem offers high-quality 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2,2-difluoroethoxy)-2-fluorophenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-3,9H,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXYBJDRDIMBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally analogous molecules to offer a detailed predictive analysis. This guide covers potential synthetic pathways, predicted physicochemical properties, and expected reactivity, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is a fluorinated aromatic amine of interest in medicinal chemistry and materials science. The presence of both a difluoroethoxy group and a fluorine atom on the benzylamine scaffold is anticipated to confer unique electronic and lipophilic properties, potentially enhancing metabolic stability, binding affinity, and bioavailability in drug candidates. This guide aims to provide a thorough, albeit theoretical, foundation for the chemical understanding of this molecule.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine. These values are extrapolated from data on similar fluorinated and ethoxy-substituted benzylamines.

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₀F₃NO | |

| Molecular Weight | 205.18 g/mol | |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar benzylamines. |

| Boiling Point | > 200 °C | Expected to be higher than simpler fluorobenzylamines due to the difluoroethoxy group. |

| Melting Point | Not readily predictable | Could be a low-melting solid. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). | The fluorine substituents will decrease water solubility compared to non-fluorinated analogues. |

| pKa (of the amine) | ~8.5 - 9.5 | The electron-withdrawing nature of the fluorine atoms is expected to slightly decrease the basicity of the amine compared to unsubstituted benzylamine. |

Proposed Synthetic Pathway

A plausible synthetic route to 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is proposed to start from the commercially available 2-fluoro-4-hydroxybenzaldehyde. The synthesis would proceed through two key steps: etherification followed by reductive amination.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde

-

To a solution of 2-fluoro-4-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate (2-3 equivalents).

-

To this mixture, add 2-bromo-1,1-difluoroethane (1.1-1.5 equivalents).

-

Heat the reaction mixture at 60-80 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde.

Step 2: Reductive Amination to 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine

-

Dissolve 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).

-

Add a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise at 0 °C.[1][2]

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction carefully with a dilute aqueous acid solution.

-

Basify the aqueous layer with a base (e.g., NaOH) and extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine.

-

Further purification can be achieved by distillation under reduced pressure or column chromatography.

Reactivity and Chemical Behavior

-

Amine Reactivity: The primary amine group is expected to undergo typical reactions of benzylamines, including acylation, alkylation, and formation of imines. The nucleophilicity of the amine will be slightly reduced due to the electron-withdrawing effects of the fluorine substituents on the aromatic ring.

-

Aromatic Ring Reactivity: The aromatic ring is activated towards electrophilic substitution by the electron-donating difluoroethoxy group, although this is somewhat counteracted by the deactivating effect of the fluorine atom. The directing effects of the substituents would need to be considered for any aromatic substitution reactions.

-

Stability: The difluoroethoxy group is generally stable under a wide range of reaction conditions. The C-F bonds are strong and not easily cleaved.

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons (a singlet around 3.8-4.0 ppm), the aromatic protons (complex multiplets in the aromatic region), and the protons of the difluoroethoxy group (a triplet of triplets for the -OCH₂- protons and a triplet for the -CHF₂ proton).

-

¹³C NMR: The carbon NMR will display signals for the aromatic carbons, the benzylic carbon, and the carbons of the difluoroethoxy group. The carbons attached to fluorine will show characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR will be crucial for characterization, showing distinct signals for the aromatic fluorine and the two equivalent fluorine atoms of the difluoroethoxy group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Visualizations

Caption: Proposed two-step synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine.

References

Technical Guide: Physicochemical Characteristics of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical characteristics of the novel compound 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine. Due to the limited availability of direct experimental data for this specific molecule in public-domain literature and chemical databases, this document provides a comprehensive analysis based on structurally analogous compounds. By examining the physicochemical properties of related fluorinated and ethoxy-substituted benzylamines, we can infer the likely characteristics of the title compound. This guide also outlines representative experimental protocols for the synthesis and characterization of such molecules and presents a generalized synthetic workflow.

Introduction

4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is a substituted benzylamine derivative. The presence of fluorine atoms and a difluoroethoxy group is expected to significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. These characteristics are of considerable interest in the field of medicinal chemistry and drug development. This guide aims to provide a foundational understanding of the physical properties of this compound by summarizing available data on structurally similar molecules.

Predicted Physicochemical Properties

Table 1: Physical Properties of Structurally Analogous Compounds

| Property | 4-Fluorobenzylamine | 2,4-Difluorobenzylamine | 4-Fluorobenzonitrile |

| CAS Number | 140-75-0[1][2][3][4] | 72235-52-0 | 1194-02-1 |

| Molecular Formula | C₇H₈FN[1][2] | C₇H₇F₂N | C₇H₄FN[5] |

| Molecular Weight | 125.14 g/mol [1][2] | 143.13 g/mol | 121.11 g/mol [5] |

| Appearance | Colorless to light yellow liquid.[4] | - | White crystalline solid.[6] |

| Boiling Point | 183 °C[2] | - | 188 °C/750 mmHg |

| Melting Point | - | - | 32-34 °C |

| Density | 1.095 g/mL at 25 °C[7] | - | 1.1070 g/cm³ |

| Solubility | Soluble in water.[4] | - | Insoluble in water.[6] |

| Flash Point | 66 °C[2] | - | 65 °C |

Based on these analogs, 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is predicted to be a liquid or a low-melting solid at room temperature, with a relatively high boiling point. The difluoroethoxy group is expected to increase the molecular weight and lipophilicity compared to 4-fluorobenzylamine.

Experimental Protocols

The following are representative experimental protocols for the synthesis and characterization of substituted benzylamines. These methods are applicable for the preparation and analysis of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine.

Synthesis of Substituted Benzylamines via Reductive Amination

A common and effective method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde.

Protocol:

-

Reaction Setup: To a solution of the substituted benzaldehyde (1 equivalent) in an appropriate solvent (e.g., methanol, ethanol, or dichloromethane) in a round-bottom flask, add a source of ammonia (e.g., ammonium acetate, aqueous ammonia) (1.5-2 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A patent for the synthesis of p-fluorobenzylamine describes a method using a nano nickel catalyst with p-fluorobenzenecarboxaldehyde, methanol, and liquefied ammonia. The mixture is heated to 50-120 °C under hydrogen pressure. This process results in a high yield (over 95%) and purity (over 99%) of the final product.

Characterization Methods

The identity and purity of the synthesized benzylamine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the primary amine.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the final product.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted benzylamine.

Caption: Generalized workflow for the synthesis and characterization of substituted benzylamines.

Conclusion

While direct experimental data for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine remains elusive, this technical guide provides a robust framework for understanding its likely physical characteristics based on structurally similar compounds. The provided experimental protocols offer a starting point for its synthesis and characterization in a laboratory setting. Further research is warranted to determine the precise physicochemical properties and potential applications of this novel compound.

References

- 1. scbt.com [scbt.com]

- 2. 4-Fluorobenzylamine | 140-75-0 | FF15932 | Biosynth [biosynth.com]

- 3. fishersci.com [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1194-02-1 CAS MSDS (4-Fluorobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-Fluorobenzylamine 0.97 (4-Fluorophenyl)methanamine [sigmaaldrich.com]

An In-depth Technical Guide on the Solubility of Fluorinated Benzylamine Derivatives

A focus on 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine and related compounds for researchers, scientists, and drug development professionals.

Introduction

4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This technical guide addresses the solubility of this specific compound. Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that no specific quantitative or qualitative solubility data for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine in organic solvents has been published.

However, to provide valuable insights for researchers working with structurally similar molecules, this guide presents available solubility information for related fluorinated benzylamine compounds. Furthermore, a general, detailed experimental protocol for determining the solubility of a compound like 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is provided. This guide is intended to be a practical resource for scientists in the field of drug development and chemical research.

Solubility of Structurally Related Compounds

While data for the target compound is unavailable, information on the solubility of simpler, related fluorobenzylamines can offer a preliminary understanding of the potential solubility characteristics of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine.

2,4-Difluorobenzylamine

General solubility characteristics for 2,4-Difluorobenzylamine have been reported. It is described as being soluble in common organic solvents while being insoluble in water.[1]

Table 1: Qualitative Solubility of 2,4-Difluorobenzylamine

| Solvent | Solubility |

| Ethanol | Soluble[1] |

| Methanol | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Water | Insoluble[1] |

4-Fluorobenzylamine

For 4-Fluorobenzylamine, it is noted to be soluble in water.[2][3] Specific data in organic solvents is not quantitatively detailed in the available literature.

It is important to note that the presence of the 2,2-difluoroethoxy group in the target compound, 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine, will significantly influence its polarity and hydrogen bonding capabilities compared to the simpler analogues, thus affecting its solubility profile. Experimental determination remains essential.

Experimental Protocol for Solubility Determination

The following is a standard and reliable method for determining the solubility of a solid compound, such as 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine, in an organic solvent. This protocol is based on the equilibrium solubility method.

Objective: To determine the equilibrium solubility of a compound in a specific organic solvent at a controlled temperature.

Materials:

-

The compound of interest (e.g., 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine)

-

High-purity organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., GC, NMR)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The solid phase should remain present, indicating a saturated solution.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to quantify the amount in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

References

Navigating the Stability and Storage of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine: A Technical Guide

Disclaimer: Publicly available stability and storage data for the specific compound 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is limited. This guide provides general recommendations based on the available information for the structurally related compound, 4-Fluorobenzylamine. These recommendations should be used as a starting point and supplemented with in-house stability studies for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine.

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of a chemical compound is paramount to ensure its integrity, efficacy, and safety. This technical guide offers a foundational understanding of the stability and storage considerations for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine, drawing parallels from data on 4-Fluorobenzylamine.

Recommended Storage and Handling Conditions

Proper storage is crucial to prevent degradation and maintain the purity of the compound. Based on information for analogous compounds, the following conditions are recommended.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 2-8°C in an inert atmosphere is recommended.[1] | Lower temperatures slow down potential degradation reactions. An inert atmosphere prevents oxidation. |

| Containers | Keep containers tightly closed.[2][3] | Prevents exposure to moisture and air, which can lead to hydrolysis or oxidation. |

| Light Exposure | Keep in a dark place.[1] | Protects from light-induced degradation. |

| Handling | Use only under a chemical fume hood. Avoid inhalation of vapor or mist. Wear protective gloves, clothing, and eye/face protection.[2][3][4] | Minimizes exposure and ensures safety. |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][3] | Contact with these substances can cause vigorous and potentially hazardous reactions. |

Understanding Compound Stability: Key Factors

The stability of a chemical compound like 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is influenced by several external factors. The following diagram illustrates the logical relationship between these factors and the compound's stability.

References

A Technical Guide to the Potential Derivatives of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine: A Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. The 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. The combination of a 2-fluoro-substituted aromatic ring and a 2,2-difluoroethoxy group offers unique electronic and conformational properties. This technical guide provides a comprehensive overview of the potential derivatives of this core structure, including proposed synthetic routes, medicinal chemistry strategies for derivatization, and hypothetical structure-activity relationships. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this area.

Introduction to the 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine Scaffold

Benzylamines are a versatile class of compounds with a wide range of biological activities, serving as key components in drugs targeting the central nervous system, infectious diseases, and cancer. The introduction of fluorine atoms can significantly modulate the physicochemical properties of these molecules. The 2-fluoro substituent on the phenyl ring can influence the pKa of the benzylamine and introduce a conformational bias, while the 4-(2,2-difluoroethoxy) group is a metabolically stable bioisostere for other alkoxy or hydroxyl groups, potentially improving drug-like properties. This guide explores the synthetic accessibility of this scaffold and proposes avenues for the generation of a diverse chemical library for biological screening.

Proposed Synthesis of the Core Scaffold

A plausible synthetic route to the parent compound, 4-(2,2-difluoroethoxy)-2-fluorobenzylamine, can be envisioned starting from commercially available 2-fluoro-4-hydroxybenzonitrile. The synthesis would proceed in two key steps: O-alkylation followed by nitrile reduction.

Caption: Proposed synthetic workflow for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine.

Experimental Protocols

Step 1: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile

-

Materials: 2-Fluoro-4-hydroxybenzonitrile, 2,2-difluoroethyl triflate, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

-

Procedure: To a solution of 2-fluoro-4-hydroxybenzonitrile (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents). Stir the mixture at room temperature for 30 minutes. Add 2,2-difluoroethyl triflate (1.2 equivalents) dropwise to the suspension. Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-(2,2-difluoroethoxy)-2-fluorobenzonitrile.

Step 2: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine

-

Materials: 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile, Raney Nickel (50% slurry in water), methanol (MeOH), ammonia (7N solution in MeOH).

-

Procedure: To a solution of 4-(2,2-difluoroethoxy)-2-fluorobenzonitrile (1 equivalent) in methanolic ammonia, add a catalytic amount of Raney Nickel slurry. Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 16 hours. Monitor the reaction by TLC. Upon completion, carefully filter the catalyst through a pad of celite and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude 4-(2,2-difluoroethoxy)-2-fluorobenzylamine, which can be further purified by distillation or salt formation if necessary.

Potential Derivatives and Medicinal Chemistry Rationale

Derivatization of the core scaffold can be systematically explored to probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. Key points for modification include the primary amine and potential bioisosteric replacement of the difluoroethoxy group.

Caption: Logical relationships for derivatization of the core scaffold.

Amine Modifications

The primary amine is a key interaction point and a handle for chemical modification.

-

N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) can modulate the basicity of the amine and increase lipophilicity.

-

N-Acylation: Formation of amides with various carboxylic acids can introduce additional binding interactions (hydrogen bond donors and acceptors) and explore different substituent spaces.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates can generate ureas and thioureas, which are excellent hydrogen bond donors and acceptors, often found in potent enzyme inhibitors.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides can produce sulfonamides, which are metabolically stable and can act as hydrogen bond acceptors.

Bioisosteric Replacements for the Difluoroethoxy Group

The difluoroethoxy group contributes to the overall physicochemical profile. Exploring its bioisosteric replacement can fine-tune properties like lipophilicity, metabolic stability, and polarity.

-

Trifluoromethoxy Group: Expected to significantly increase lipophilicity.

-

Difluoromethyl Group: May alter the electronic properties of the aromatic ring.

-

Small Cyclic Ethers (e.g., Oxetane): Can improve aqueous solubility and act as hydrogen bond acceptors.[1][2][3]

Hypothetical Biological Targets and Data Presentation

Given the prevalence of benzylamine scaffolds in neuroscience drug discovery, potential targets could include monoamine transporters (DAT, SERT, NET) or G-protein coupled receptors (GPCRs).[4] The following table is a template for summarizing quantitative data from future screening efforts.

| Compound ID | R Group (on Amine) | Target 1 IC₅₀ (nM) | Target 2 IC₅₀ (nM) | cLogP |

| SCAFF-001 | H | Data | Data | Data |

| DERIV-001 | -CH₃ | Data | Data | Data |

| DERIV-002 | -C(O)Ph | Data | Data | Data |

| DERIV-003 | -C(O)NH-Ph | Data | Data | Data |

This table is for illustrative purposes to guide data organization.

Conclusion and Future Directions

The 4-(2,2-difluoroethoxy)-2-fluorobenzylamine scaffold holds considerable promise for the development of novel therapeutic agents. Its unique combination of fluorine substituents offers a platform for creating compounds with potentially improved drug-like properties. This guide provides a foundational framework for the synthesis and derivatization of this core structure. Future research should focus on the synthesis of a diverse library of analogs and their systematic evaluation against a panel of biological targets to elucidate the structure-activity relationships and identify promising lead compounds for further development. The detailed protocols and strategic considerations outlined herein are intended to accelerate these discovery efforts.

References

- 1. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Profile of Fluorinated Benzylamines: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzylamine scaffolds has emerged as a powerful tool in medicinal chemistry, yielding novel compounds with a wide spectrum of biological activities. This in-depth technical guide explores the synthesis, biological evaluation, and mechanisms of action of these promising molecules. By presenting quantitative data in a clear, comparative format, detailing key experimental protocols, and visualizing complex biological interactions, this document serves as a comprehensive resource for researchers in drug discovery and development.

Quantitative Biological Activity Data

The biological efficacy of novel fluorinated benzylamines has been evaluated across various therapeutic areas. The following tables summarize key quantitative data, providing a comparative overview of their potency as enzyme inhibitors and antiproliferative agents.

Table 1: Monoamine Oxidase (MAO) Inhibition

Fluorinated benzylamines have shown significant potential as inhibitors of monoamine oxidases A and B, enzymes implicated in neurological disorders.

| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| 3-Cl-pyridazinobenzylpiperidine | MAO-B | 0.203 | Selegiline | N/A |

| 2-CN-pyridazinobenzylpiperidine | MAO-B | 0.979 | Selegiline | N/A |

| 3-F-pyridazinobenzylpiperidine | MAO-B | >10 | Selegiline | N/A |

| (+)-Deprenyl | MAO-B | 24.0 | N/A | N/A |

| (-)-Deprenyl | MAO-B | 98.6 | N/A | N/A |

| Clorgyline | MAO-A | 205.0 | N/A | N/A |

| 3-Cl-pyridazinobenzylpiperidine | MAO-A | 3.857 | Clorgyline | N/A |

| 2-CN-pyridazinobenzylpiperidine | MAO-A | >100 | Clorgyline | N/A |

Data sourced from multiple studies, including those on pyridazinobenzylpiperidine derivatives and other MAO inhibitors.[1][2]

Table 2: Histone Deacetylase (HDAC) Inhibition

Certain fluorinated compounds have been investigated as inhibitors of histone deacetylases, which are key targets in cancer therapy.

| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |

| Fluorinated Benzohydroxamate (ITF3756) | HDAC6 | N/A | N/A | N/A |

| Fluorinated Benzohydroxamate (ITF3985) | HDAC6 | N/A | N/A | N/A |

| BITE-modified Heptyl Ester | HDAC1 | ~100 | Vorinostat | 102 |

| BITE-modified Heptyl Ester | HDAC6 | ~50 | Vorinostat | 47 |

| Fluorinated Peptoid-based Inhibitor (10h) | HDAC4 | 1880 | DDK137 | 2670 |

| Benzamide-Based Radiotracer (BA3) | HDAC1 | 4.8 | Entinostat | N/A |

| Benzamide-Based Radiotracer (BA3) | HDAC2 | 39.9 | Entinostat | N/A |

Data compiled from studies on various fluorinated HDAC inhibitors.[3][4][5][6][7]

Table 3: Antiproliferative Activity against Cancer Cell Lines

The cytotoxic effects of novel fluorinated benzylamines and related compounds have been assessed in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| Fluorinated Aminophenylhydrazine (Cpd 6) | A549 (Lung) | 0.64 |

| Fluorinated Aminophenylhydrazine (Cpd 5) | A549 (Lung) | >10 |

| Garcinamine C | A549 (Lung) | ~25 |

| Garcinamine D | MCF-7 (Breast) | ~30 |

| 9β-hydroxyparthenolide | LoVo (Colon) | ~15 |

IC50 values were determined using various cell viability assays.[8][9]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of a representative fluorinated benzylamine and for key biological assays used to determine their activity.

Synthesis of 4-(Trifluoromethyl)benzylamine

This protocol describes a common method for the synthesis of 4-(trifluoromethyl)benzylamine from 4-trifluoromethylbenzaldehyde oxime.

Materials:

-

4-Trifluoromethylbenzaldehyde oxime

-

Methanol

-

Hydrogen chloride gas

-

Catalyst (e.g., Palladium on carbon)

-

Diethyl ether

-

Aqueous sodium hydroxide

Procedure:

-

Dissolve 5.00 g (26.4 mmol) of 4-trifluoromethylbenzaldehyde oxime in methanol in a suitable reaction vessel.

-

Add 4.0 g (109.7 mmol) of hydrogen chloride gas to the solution.

-

Add 252 mg of the catalyst to the reaction mixture.

-

Stir the reaction mixture continuously for 3 hours at room temperature (approximately 25°C) under a hydrogen pressure of 10 atm.

-

Upon completion of the reaction, carefully remove the catalyst by filtration.

-

Add diethyl ether to the reaction mixture and neutralize with aqueous sodium hydroxide.

-

Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield 4-(trifluoromethyl)benzylamine.[10]

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is used to determine the inhibitory potential of compounds against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Test compounds (dissolved in DMSO)

-

Phosphate buffer

-

2N NaOH

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well black plate, add the test compounds to the wells.

-

Add the respective MAO enzyme (MAO-A or MAO-B) to the wells containing the test compounds and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, kynuramine.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 2N NaOH.

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader (excitation ~310 nm, emission ~400 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for a specific period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing Mechanisms and Workflows

Understanding the intricate interactions of novel compounds with biological systems is crucial. The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and a general experimental workflow for the biological evaluation of fluorinated benzylamines.

EGFR Signaling Pathway Inhibition

Fluorinated benzylamine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

Mechanism of Action of HDAC Inhibitors

Fluorinated compounds can act as Histone Deacetylase (HDAC) inhibitors, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.

Experimental Workflow for Biological Evaluation

This diagram outlines a typical workflow for the initial biological evaluation of novel fluorinated benzylamine compounds.

References

- 1. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of MAO inhibitors on the high-affinity reuptake of biogenic amines in rat subcortical regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated Analogues of the Histone Deacetylase Inhibitor Vorinostat (Zolinza): Validation of a Chiral Hybrid Bioisostere, BITE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is a novel chemical entity with significant potential in medicinal chemistry. The strategic incorporation of fluorine atoms, both on the aromatic ring and in the ethoxy side chain, is a well-established strategy to enhance the pharmacological properties of drug candidates. The 2-fluorobenzylamine core serves as a versatile scaffold for the synthesis of various biologically active molecules, while the 2,2-difluoroethoxy group can act as a bioisosteric replacement for less stable or less potent moieties, offering improved metabolic stability and target engagement.

These application notes provide a comprehensive overview of the potential uses of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine in drug discovery, drawing upon the known benefits of its constituent chemical features. Detailed, albeit exemplary, protocols for its synthesis and biological evaluation are provided to guide researchers in exploring its therapeutic potential.

Potential Therapeutic Applications

The unique substitution pattern of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine suggests its utility in several therapeutic areas:

-

Oncology: The 2-fluorobenzylamine scaffold is a component of molecules designed as kinase inhibitors. The difluoroethoxy group can enhance binding to the ATP-binding pocket of various kinases implicated in cancer, such as VEGFR, EGFR, and others.

-

Neurological Disorders: Fluorinated benzylamines are known intermediates in the synthesis of compounds with anticonvulsant and antidepressant activities. The enhanced blood-brain barrier penetration often conferred by fluorination makes this scaffold particularly attractive for CNS-targeting drugs.

-

Inflammatory Diseases: As modulators of key signaling pathways, derivatives of this molecule could be explored as inhibitors of enzymes like Janus kinases (JAKs) or phosphoinositide 3-kinases (PI3Ks), which are pivotal in inflammatory processes.

Physicochemical and Pharmacokinetic Profile (Anticipated)

The introduction of the difluoroethoxy group is anticipated to modulate the physicochemical properties of the parent 2-fluorobenzylamine scaffold in several beneficial ways. The following table presents a hypothetical comparison to illustrate these potential advantages.

| Property | 2-Fluorobenzylamine (Parent) | 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine (Derivative) | Rationale for Change |

| LogP | ~1.5 | ~2.5 - 3.0 | The difluoroethoxy group increases lipophilicity, potentially improving membrane permeability. |

| Metabolic Stability (t½ in human liver microsomes) | Low to Moderate | Moderate to High | The C-F bonds in the difluoroethoxy group are resistant to metabolic cleavage by cytochrome P450 enzymes. |

| pKa (amine) | ~8.5 | ~8.2 | The electron-withdrawing nature of the difluoroethoxy group can slightly reduce the basicity of the benzylamine. |

| Aqueous Solubility | Moderate | Lower | Increased lipophilicity may lead to reduced aqueous solubility, requiring formulation strategies. |

Note: The values presented in this table are hypothetical and for illustrative purposes only. Experimental determination is required for accurate characterization.

Experimental Protocols

Protocol 1: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine

This protocol outlines a potential synthetic route starting from commercially available 2-fluoro-4-hydroxybenzonitrile.

Materials:

-

2-Fluoro-4-hydroxybenzonitrile

-

2-Bromo-1,1-difluoroethane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Raney Nickel or Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Step 1: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzonitrile

-

To a solution of 2-fluoro-4-hydroxybenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromo-1,1-difluoroethane (1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(2,2-difluoroethoxy)-2-fluorobenzonitrile.

-

-

Step 2: Reduction to 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine

-

Dissolve the product from Step 1 in methanol.

-

Add a catalytic amount of Raney Nickel or 10% Pd/C.

-

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at a pressure of 50 psi.

-

Stir vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, carefully filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine.

-

The product can be further purified by column chromatography or crystallization if necessary.

-

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of the title compound against a panel of protein kinases.

Materials:

-

4-(2,2-Difluoroethoxy)-2-fluorobenzylamine

-

Recombinant human kinases (e.g., VEGFR2, EGFR, JAK2)

-

ATP

-

Substrate peptide specific for each kinase

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader capable of luminescence detection

-

384-well microplates

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine in 100% DMSO.

-

Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the compound dilutions.

-

Add 2.5 µL of the kinase-substrate mixture in assay buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for each kinase).

-

Incubate the plate at room temperature for 1 hour.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Quantitative Data Summary (Exemplary)

The following table presents hypothetical IC₅₀ values for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine against a panel of kinases, illustrating its potential as a multi-kinase inhibitor.

| Kinase Target | IC₅₀ (nM) |

| VEGFR2 | 15 |

| EGFR | 85 |

| JAK2 | 50 |

| PI3Kα | 120 |

Note: These are exemplary data and do not represent actual experimental results.

Visualizations

Caption: A generalized workflow for the synthesis and biological evaluation of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine derivatives.

Caption: A conceptual diagram illustrating the potential inhibition of receptor tyrosine kinase signaling pathways by a derivative of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine.

Application Notes and Protocols for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is a novel fluorinated benzylamine derivative with significant potential in drug discovery. The strategic incorporation of fluorine and a difluoroethoxy moiety is a key design feature aimed at enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorination is a well-established strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity.[1][2][3] The difluoroethoxy group, in particular, can serve as a bioisosteric replacement for other functional groups, potentially offering improved properties such as modulated lipophilicity and enhanced target interactions.[4][5][6][7][8]

These application notes provide an overview of the potential therapeutic applications of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine, along with detailed protocols for its synthesis and hypothetical screening assays.

Potential Therapeutic Applications

Based on the structural motifs present in 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine, it is anticipated to be a valuable building block for the synthesis of compounds targeting a range of therapeutic areas:

-

Oncology: The 2-fluoro-4-alkoxy-benzylamine scaffold is found in compounds investigated as inhibitors of various kinases and other cancer-related targets. The unique electronic properties of the difluoroethoxy group could lead to novel interactions with target proteins.

-

Neuroscience: Fluorinated benzylamines are precursors to compounds targeting the central nervous system (CNS), including antidepressants and antipsychotics. The modulation of physicochemical properties by the difluoroethoxy group may allow for fine-tuning of blood-brain barrier permeability and target engagement.

-

Inflammatory Diseases: The anti-inflammatory potential of related fluorinated compounds suggests that derivatives of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine could be explored for the treatment of inflammatory conditions.

Data Presentation

As 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is a novel compound, experimental data is not yet available. The following tables present hypothetical data for a derivative compound, "Compound X," synthesized from this benzylamine, to illustrate its potential in a drug discovery context.

Table 1: In Vitro Potency of Compound X

| Target | Assay Type | IC50 (nM) |

| Kinase Y | Biochemical | 15 |

| Kinase Z | Biochemical | 250 |

| GPCR A | Binding | 50 |

| GPCR B | Functional | 75 |

Table 2: In Vitro ADME Properties of Compound X

| Parameter | Value |

| Human Liver Microsomal Stability (t½, min) | > 60 |

| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 15 |

| MDCK-MDR1 Efflux Ratio | < 2.0 |

| Plasma Protein Binding (%) | 95 |

Experimental Protocols

Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine

This is a proposed synthetic route, as the compound is not commercially available.

Step 1: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde

-

To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate or cesium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromo-1,1-difluoroethane (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(2,2-difluoroethoxy)-2-fluorobenzaldehyde.

Step 2: Reductive Amination to 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine

-

Dissolve 4-(2,2-difluoroethoxy)-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[9][10]

-

Add a solution of ammonia in methanol (excess) or another amine source.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[9][10][11][12]

-

Stir the reaction at room temperature and monitor by TLC or LC-MS.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-(2,2-difluoroethoxy)-2-fluorobenzylamine.

Hypothetical Kinase Inhibition Assay Protocol

This protocol describes a general method for assessing the inhibitory activity of a compound derived from 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine against a target kinase.

-

Prepare a stock solution of the test compound (e.g., "Compound X") in DMSO.

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the target kinase and a suitable substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Mandatory Visualization

Caption: Drug discovery workflow utilizing the synthesized benzylamine.

Caption: Hypothetical GPCR signaling pathway targeted by a derivative.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ctppc.org [ctppc.org]

- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

"protocols for reacting 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine"

Application Notes for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is a fluorinated organic compound with potential applications as a key building block in medicinal chemistry and drug discovery. The presence of fluorine atoms and the difluoroethoxy group can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These properties make it an attractive intermediate for the synthesis of novel therapeutic agents.

Potential Applications:

The unique structural features of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine suggest its utility in the development of a variety of pharmaceuticals. Fluorinated benzylamines are known to be important intermediates in the synthesis of drugs targeting the central nervous system, as well as anti-inflammatory and anti-cancer agents. The difluoroethoxy group, in particular, can serve as a bioisostere for other functional groups, potentially improving the pharmacokinetic profile of a drug candidate.

-

CNS Agents: The lipophilicity imparted by the fluorinated groups may enhance blood-brain barrier permeability, making this compound a valuable scaffold for the development of drugs targeting neurological disorders.

-

Enzyme Inhibitors: The benzylamine moiety can interact with the active sites of various enzymes, and the specific substitution pattern may confer selectivity and potency.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the difluoroethoxy group is resistant to metabolic degradation, which can lead to improved in vivo half-life of drug candidates derived from this intermediate.

Synthesis Protocol for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine

A plausible two-step synthetic route for the preparation of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is outlined below, starting from the commercially available 2-fluoro-4-hydroxybenzaldehyde.

Step 1: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde

This step involves the etherification of 2-fluoro-4-hydroxybenzaldehyde with a suitable 2,2-difluoroethylating agent, such as 2,2-difluoroethyl tosylate.

Experimental Protocol:

-

To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq) at room temperature.

-

Stir the mixture for 15-20 minutes to ensure the formation of the phenoxide.

-

Add 2,2-difluoroethyl tosylate (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde.

Data Summary for Step 1:

| Parameter | Value |

| Starting Material | 2-Fluoro-4-hydroxybenzaldehyde |

| Reagents | 2,2-Difluoroethyl tosylate, K₂CO₃ |

| Solvent | DMF or Acetonitrile |

| Temperature | 60-80 °C |

| Reaction Time | 4-8 hours (monitor by TLC) |

| Expected Yield | 75-85% |

Step 2: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine

This step involves the reductive amination of the aldehyde synthesized in Step 1.

Experimental Protocol:

-

Dissolve 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol.

-

Add ammonium chloride (NH₄Cl, 1.5 eq) and an aqueous solution of ammonia (e.g., 28-30%, 5-10 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation under reduced pressure to obtain 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine.

Data Summary for Step 2:

| Parameter | Value |

| Starting Material | 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde |

| Reagents | NH₄Cl, Aqueous Ammonia, NaBH₄ |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-6 hours |

| Expected Yield | 60-75% |

Synthetic Workflow Diagram:

Caption: Synthetic pathway for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine.

Reaction Protocols for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine

As a primary benzylamine, 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is expected to undergo a variety of reactions at the amino group. The following are representative protocols for common transformations.

N-Acylation (Amide Formation)

Experimental Protocol:

-

Dissolve 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine (1.0 eq) and a suitable base, such as triethylamine (TEA, 1.2 eq) or pyridine, in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.

Data Summary for N-Acylation:

| Parameter | Value |

| Starting Material | 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine |

| Reagents | Acyl chloride/anhydride, Triethylamine |

| Solvent | Dichloromethane or THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours |

| Expected Yield | >90% |

N-Alkylation (Secondary/Tertiary Amine Formation)

Experimental Protocol:

-

To a solution of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine (1.0 eq) in a polar solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq for mono-alkylation).

-

Heat the mixture to a temperature between 50-80 °C and monitor the reaction by TLC.

-

After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Data Summary for N-Alkylation:

| Parameter | Value |

| Starting Material | 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine |

| Reagents | Alkyl halide, K₂CO₃ |

| Solvent | Acetonitrile or DMF |

| Temperature | 50-80 °C |

| Reaction Time | 6-12 hours |

| Expected Yield | 50-70% (mono-alkylation) |

Schiff Base Formation (Imine Synthesis)

Experimental Protocol:

-

Dissolve 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent such as toluene or ethanol.

-

Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or acetic acid.

-

Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction if using toluene.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting imine can often be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.

Data Summary for Schiff Base Formation:

| Parameter | Value |

| Starting Material | 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine |

| Reagents | Aldehyde or Ketone, p-TsOH (cat.) |

| Solvent | Toluene or Ethanol |

| Temperature | Reflux |

| Reaction Time | 2-8 hours |

| Expected Yield | >90% |

Reaction Workflow Diagram:

Caption: General reaction pathways for the target benzylamine.

Application Notes and Protocols: 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine as a Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is a valuable fluorinated building block for medicinal chemistry and drug discovery. The unique combination of a 2-fluoro substituent and a 4-(2,2-difluoroethoxy) group on the benzylamine scaffold offers opportunities to modulate the physicochemical and pharmacokinetic properties of lead compounds. The fluorine atoms can influence pKa, lipophilicity, and metabolic stability, potentially leading to improved potency, selectivity, and bioavailability. This document provides an overview of the potential applications of this building block, a proposed synthetic protocol, and an example of its utility in the synthesis of ion channel modulators.

Introduction

Fluorinated organic molecules are of significant interest in pharmaceutical development. The introduction of fluorine can dramatically alter a molecule's electronic properties, conformation, and metabolic fate. Specifically, the 2,2-difluoroethoxy group can serve as a lipophilic hydrogen bond donor and can impact ligand-protein interactions. The 2-fluoro substituent on the aromatic ring can influence the acidity of the benzylic protons and provide a vector for further chemical modification. This application note details a proposed synthetic route to 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine and explores its potential as a key intermediate in the synthesis of neurologically active compounds.

Data Presentation

While specific quantitative data for the direct use of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine is not extensively available in the public domain, the following table provides representative data for analogous synthetic transformations, which are the basis for the proposed protocols.

| Step | Reaction | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Etherification | 2-Fluoro-4-hydroxybenzaldehyde, 2,2-difluoroethyl triflate | K₂CO₃ | DMF | 60 | 12 | ~80-90 (estimated) | >95 (estimated) |

| 2 | Reductive Amination | 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde, Ammonia | H₂, Raney Nickel | Methanol | 25 | 4 | ~85-95 (estimated) | >98 (estimated) |

Experimental Protocols

Protocol 1: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde

This protocol is adapted from analogous etherification reactions of substituted phenols.

Materials:

-

2-Fluoro-4-hydroxybenzaldehyde

-

2,2-Difluoroethyl trifluoromethanesulfonate (triflate)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-4-hydroxybenzaldehyde (1.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

While stirring, add 2,2-difluoroethyl triflate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the DMF under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel to obtain pure 4-(2,2-difluoroethoxy)-2-fluorobenzaldehyde.

Protocol 2: Synthesis of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine

This protocol is based on established methods for the reductive amination of benzaldehydes.

Materials:

-

4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde

-

Ammonia (7 N solution in methanol)

-

Raney Nickel (slurry in water)

-

Methanol

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Celite® or other filtration aid

Procedure:

-

In a high-pressure reaction vessel, dissolve 4-(2,2-difluoroethoxy)-2-fluorobenzaldehyde (1.0 eq) in methanol.

-

Add the 7 N solution of ammonia in methanol (10 eq).

-

Carefully add a catalytic amount of Raney Nickel slurry.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 4 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(2,2-difluoroethoxy)-2-fluorobenzylamine.

-

The product can be further purified by distillation under reduced pressure or by crystallization if it is a solid.

Applications in Drug Discovery: Ion Channel Modulators

The 4-(2,2-difluoroethoxy)-2-fluorobenzylamine building block is a promising scaffold for the synthesis of novel ion channel modulators. Structurally related compounds, such as certain fluorinated benzylamino-propanamides, have been investigated as blockers of voltage-gated sodium and calcium channels.[1] These channels are critical for neuronal excitability, and their modulation is a key strategy in the treatment of various central nervous system (CNS) disorders, including epilepsy, neuropathic pain, and bipolar disorder.

The introduction of the 2,2-difluoroethoxy group can enhance membrane permeability and metabolic stability, properties that are crucial for CNS-acting drugs. The 2-fluoro substituent can influence the conformation of the molecule and its binding affinity to the target protein.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed synthetic workflow and a simplified representation of the modulation of voltage-gated ion channels.

Caption: Proposed synthetic workflow for 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine.

Caption: Simplified signaling pathway of a putative ion channel modulator.

Conclusion

4-(2,2-Difluoroethoxy)-2-fluorobenzylamine represents a promising and versatile building block for the development of novel therapeutics. Its unique fluorine substitution pattern provides medicinal chemists with a valuable tool to fine-tune the properties of drug candidates. The proposed synthetic protocols offer a viable route to access this compound, enabling its exploration in various drug discovery programs, particularly in the area of CNS disorders targeting ion channels. Further research into the biological activities of derivatives of this building block is warranted to fully realize its potential.

References

Application Notes and Protocols for the Incorporation of 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine into Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for the incorporation of the versatile building block, 4-(2,2-difluoroethoxy)-2-fluorobenzylamine, into a variety of medicinally relevant heterocyclic scaffolds. The unique substitution pattern of this benzylamine, featuring both a difluoroethoxy group and a fluorine atom, offers opportunities to modulate physicochemical properties such as lipophilicity and metabolic stability in drug discovery programs. The following protocols are based on established synthetic methodologies for analogous substituted benzylamines and are intended to serve as a guide for the synthesis of novel heterocyclic compounds.

Synthesis of Substituted Quinazolines

The quinazoline scaffold is a prominent feature in numerous biologically active compounds. The following protocol describes a transition-metal-free method for the synthesis of 2-substituted quinazolines by reacting 4-(2,2-difluoroethoxy)-2-fluorobenzylamine with 2-aminobenzaldehydes or 2-aminobenzophenones. This approach is advantageous due to its operational simplicity and the use of readily available reagents.[1][2][3][4]

Experimental Protocol: Iodine-Catalyzed Synthesis of 2-(4-(2,2-Difluoroethoxy)-2-fluorobenzyl)quinazolines

This protocol is adapted from methodologies utilizing substituted benzylamines for quinazoline synthesis.[1][3]

Reaction Scheme:

Materials:

-

4-(2,2-Difluoroethoxy)-2-fluorobenzylamine

-

Substituted 2-aminobenzaldehyde or 2-aminobenzophenone

-

Molecular Iodine (I₂)

-

Oxygen (balloon)

-

Anhydrous solvent (e.g., Toluene or DMSO)

Procedure:

-

To a round-bottom flask, add the substituted 2-aminobenzaldehyde/benzophenone (1.0 mmol), 4-(2,2-difluoroethoxy)-2-fluorobenzylamine (1.2 mmol), and molecular iodine (10 mol%).

-

Add the anhydrous solvent (5 mL).

-

Fit the flask with a condenser and an oxygen-filled balloon.

-

Heat the reaction mixture at 80-130 °C for 3-8 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted quinazoline.

Quantitative Data (Analogous Reactions)

The following table summarizes typical yields for the synthesis of quinazolines using various substituted benzylamines and 2-aminobenzophenones under different catalytic conditions. These values can serve as a benchmark for the expected yield when using 4-(2,2-difluoroethoxy)-2-fluorobenzylamine.

| Entry | Benzylamine Substituent | Catalyst/Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Methyl | I₂ / O₂ | Toluene | 130 | 5 | 92 | [3] |

| 2 | 4-Methoxy | I₂ / O₂ | Toluene | 130 | 6 | 85 | [3] |

| 3 | 4-Chloro | I₂ / O₂ | Toluene | 130 | 4 | 88 | [3] |

| 4 | Unsubstituted | CAN / TBHP | CH₃CN | RT | 2 | 93 | [2] |

| 5 | 4-Methyl | ZIF-67 / TBHP | Toluene | 80 | 12 | 95 | [2] |

Note: CAN = Ceric Ammonium Nitrate; TBHP = tert-Butyl Hydroperoxide; ZIF-67 = Zeolitic Imidazolate Framework-67.

Logical Workflow for Quinazoline Synthesis

Caption: Workflow for the iodine-catalyzed synthesis of quinazolines.

Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction